molecular formula C18H24N2O B5704024 N-[(E)-(4-propan-2-ylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide

N-[(E)-(4-propan-2-ylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide

Cat. No.: B5704024
M. Wt: 284.4 g/mol
InChI Key: KUCIEBARWOMZNS-YBFXNURJSA-N
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Description

N-[(E)-(4-propan-2-ylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide: is a synthetic organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(4-propan-2-ylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide typically involves a multi-step process. The initial step often includes the formation of the bicyclic heptane core, followed by the introduction of the carboxamide group. The final step involves the condensation of the (E)-(4-propan-2-ylphenyl)methylideneamino moiety with the bicyclic core under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve the use of high-pressure reactors and advanced purification techniques to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Hydroxylated derivatives of the phenyl ring.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted carboxamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology: In biological research, it serves as a probe to study enzyme interactions and cellular pathways.

Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of certain neurological disorders.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[(E)-(4-propan-2-ylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

  • N-[(E)-(4-methylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide
  • N-[(E)-(4-ethylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide

Uniqueness: N-[(E)-(4-propan-2-ylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

N-[(E)-(4-propan-2-ylphenyl)methylideneamino]bicyclo[4.1.0]heptane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-12(2)14-9-7-13(8-10-14)11-19-20-18(21)17-15-5-3-4-6-16(15)17/h7-12,15-17H,3-6H2,1-2H3,(H,20,21)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCIEBARWOMZNS-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2C3C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2C3C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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